Unii-DQ4lkh74UY
Overview
Description
JNJ-38893777 is a small molecule drug developed by Janssen Global Services LLC. It is a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in the sensation of pain and heat. This compound has been investigated for its potential therapeutic applications in treating nociceptive and neuropathic pain .
Preparation Methods
The synthetic routes and reaction conditions for JNJ-38893777 are not extensively detailed in publicly available sources. it is known that the compound has a molecular formula of C26H26F6N6 and an InChIKey of MRHHSXHMRZMNIM-UHFFFAOYSA-N . Industrial production methods for this compound have not been disclosed, likely due to proprietary reasons.
Chemical Reactions Analysis
JNJ-38893777 primarily functions as a TRPV1 antagonist and does not undergo significant chemical transformations under physiological conditions The compound’s stability and lack of reactivity make it suitable for therapeutic use
Scientific Research Applications
JNJ-38893777 has been extensively studied for its potential in treating pain, particularly nociceptive and neuropathic pain . The compound has shown efficacy in reducing trigeminal activation in experimental models of migraine . It has also been evaluated for its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy men . The compound’s ability to block TRPV1 channels makes it a promising candidate for pain management therapies.
Mechanism of Action
JNJ-38893777 exerts its effects by selectively antagonizing the TRPV1 channel, which is a receptor involved in the detection and regulation of body temperature and pain. By blocking this receptor, JNJ-38893777 can reduce the sensation of pain and heat . The molecular targets and pathways involved include the inhibition of capsaicin-induced calcitonin gene-related peptide (CGRP) release and the reduction of c-fos expression in the trigeminal brain stem complex .
Comparison with Similar Compounds
JNJ-38893777 is similar to other TRPV1 antagonists, such as JNJ-17203212 . Both compounds have shown efficacy in reducing trigeminal activation and CGRP release in experimental models of migraine . JNJ-38893777 has demonstrated a dose-dependent effect, with higher dosages required to achieve significant results . This distinguishes it from JNJ-17203212, which is effective at all tested doses .
References
Properties
CAS No. |
951135-00-5 |
---|---|
Molecular Formula |
C26H26F6N6 |
Molecular Weight |
536.5 g/mol |
IUPAC Name |
2-piperidin-1-yl-N-[4-(trifluoromethyl)phenyl]-7-[3-(trifluoromethyl)pyridin-2-yl]-5,6,8,9-tetrahydropyrimido[4,5-d]azepin-4-amine |
InChI |
InChI=1S/C26H26F6N6/c27-25(28,29)17-6-8-18(9-7-17)34-22-19-10-15-37(23-20(26(30,31)32)5-4-12-33-23)16-11-21(19)35-24(36-22)38-13-2-1-3-14-38/h4-9,12H,1-3,10-11,13-16H2,(H,34,35,36) |
InChI Key |
MRHHSXHMRZMNIM-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=NC3=C(CCN(CC3)C4=C(C=CC=N4)C(F)(F)F)C(=N2)NC5=CC=C(C=C5)C(F)(F)F |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(CCN(CC3)C4=C(C=CC=N4)C(F)(F)F)C(=N2)NC5=CC=C(C=C5)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(piperidin-1-yl)-N-(4-(trifluoromethyl)phenyl)-7-(3-(trifluoromethyl)pyridin-2-yl)-6,7,8,9-tetrahydro-5H-pyrimido(4,5-d)azepin-4-amine JNJ-38893777 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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